molecular formula C9H16N2O2 B145506 Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate CAS No. 132414-79-0

Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate

Cat. No.: B145506
CAS No.: 132414-79-0
M. Wt: 184.24 g/mol
InChI Key: SULDDMOQJXWUNO-UHFFFAOYSA-N
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Description

Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique hexahydropyrrolo structure, which has implications in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate typically involves a multi-step process. One common method is the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The process begins with the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, leading to the formation of an ester-stabilized azomethine ylide. This intermediate then reacts with maleimide to form the hexahydropyrrolo structure. Subsequent reduction of the nitro group and transamidation reactions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
EHPP serves as a crucial building block in the synthesis of more complex organic molecules. Its unique hexahydropyrrolo structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. Common synthetic routes include:

  • [3 + 2] Cycloaddition Reactions : EHPP can be synthesized through cycloaddition reactions involving azomethine ylides and maleimides, followed by intramolecular lactamization. This method highlights its utility in constructing intricate molecular architectures.
  • Reactivity in Organic Chemistry : The compound can undergo several reactions, including oxidation, reduction, and nucleophilic substitution, which further expands its application in synthetic chemistry.

Biological Applications

Potential Antimicrobial and Anticancer Activity
Research indicates that EHPP exhibits promising biological activities, particularly in antimicrobial and anticancer research. Key findings include:

  • Antimicrobial Properties : Studies have shown that EHPP demonstrates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Properties : EHPP has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism of action may involve the modulation of specific enzymes or receptors associated with cancer growth.

Medicinal Chemistry Applications

Drug Development
EHPP is being explored as a scaffold for designing new therapeutic agents. Its structural features enable it to interact with biological targets effectively, which is crucial for drug development. Some notable aspects include:

  • Inhibition of Enzymes : Preliminary studies suggest that EHPP may inhibit enzymes involved in cancer progression, making it a candidate for further investigation as an anticancer drug.
  • Development of Novel Therapeutics : The compound's unique structure offers opportunities for creating derivatives with enhanced biological activities.

Industrial Applications

Material Science and Polymer Development
In addition to its applications in biology and medicine, EHPP is utilized in the development of novel materials. Its unique properties allow it to be incorporated into various industrial applications:

  • Polymers and Dyes : The compound is being studied for its potential use in synthesizing new polymers and dyes, leveraging its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate is unique due to its specific hexahydropyrrolo structure, which imparts distinct chemical and biological properties

Biological Activity

Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate (EHPP) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EHPP, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

EHPP belongs to the pyrrole family, characterized by a five-membered ring structure comprising four carbon atoms and one nitrogen atom. Its unique hexahydropyrrolo structure contributes to its distinct chemical and biological properties. The molecular formula of EHPP is C9H16N2O2C_9H_{16}N_2O_2 with a molecular weight of 184.24 g/mol .

Antimicrobial Properties

Research indicates that EHPP exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

EHPP has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell division. The compound's mechanism of action appears to involve the modulation of signaling pathways critical for tumor growth .

A notable case study involved the testing of EHPP on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating substantial cytotoxicity .

The mechanism through which EHPP exerts its biological effects is primarily linked to its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : EHPP may inhibit enzymes related to cancer cell proliferation, thereby reducing tumor growth.
  • Receptor Modulation : The compound might modulate receptor activity associated with cellular signaling pathways, affecting processes like apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EHPP's biological activity, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityNotable Effects
EHPPHexahydropyrroloAntimicrobial, AnticancerInhibits bacterial growth; cytotoxic to cancer cells
Pyrrole DerivativesVariousVariableSome exhibit antimicrobial activity but less potent than EHPP
Hexahydropyrrolo-fused QuinolinesFused structureAnticancerEffective but with different mechanisms

EHPP stands out due to its specific structural features that enhance its interaction with biological targets compared to other pyrrole derivatives .

Case Studies on Biological Activity

Several case studies have explored the biological effects of EHPP:

  • Antimicrobial Testing : In vitro studies showed that EHPP had a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL and against S. aureus at 16 µg/mL, indicating strong antibacterial properties .
  • Cancer Cell Line Studies : In a study involving HeLa cells, EHPP exhibited an IC50 value of 25 µM after 48 hours of exposure, demonstrating significant cytotoxicity .

Q & A

Basic Research Questions

Q. How can synthetic routes for Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate be optimized to improve yield and purity?

  • Methodology : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ with BINAP ligands) can enhance stereochemical control and efficiency in heterocyclic systems . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.34 ppm for ethyl ester protons) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 212.152 matches C₁₁H₂₀N₂O₂) .
  • X-ray Crystallography : Use SHELX programs (SHELXL/SHELXD) for single-crystal structure determination, particularly for resolving conformational ambiguities .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

  • Methodology :

  • Chiral Auxiliaries : Use tert-butyl carbamate protecting groups to enforce (3aR,6aR) configurations during ring closure .
  • Asymmetric Catalysis : Employ chiral ligands like (S)-BINAP with palladium catalysts to induce enantioselectivity in cross-coupling steps .
  • Dynamic Resolution : Optimize reaction kinetics (e.g., temperature-controlled equilibration) to favor desired diastereomers .

Q. What computational strategies are suitable for predicting the biological activity of this compound analogs?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like USP30 (in mitochondrial dysfunction) or EGFR (in cancer) .
  • QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to design optimized derivatives .

Q. How should researchers address contradictory data in synthetic yields or stereochemical outcomes across studies?

  • Methodology :

  • Control Experiments : Replicate reactions under reported conditions while varying catalysts (e.g., Pd vs. Cu) or bases (NaOtBu vs. K₂CO₃) to identify critical variables .
  • Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to resolve regiochemical ambiguities in pyrrolo-pyrrole systems .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., C–C bond lengths ±0.005 Å) with computational models (DFT-optimized geometries) .

Q. What in vitro assays are appropriate for evaluating the pharmacological potential of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., for USP30 or kinase targets) with IC₅₀ determination using serial dilutions (0.1–100 µM) .
  • Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., H1975 for EGFR inhibition) .
  • Metabolic Stability : LC-MS/MS analysis of microsomal half-life (t₁/₂) to assess pharmacokinetic profiles .

Properties

IUPAC Name

ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDDMOQJXWUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598081
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132414-79-0
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132414-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5% Palladium hydroxide on activated carbon (13.9 g, 50% w/w in water) was added to a pressure reactor. The product of Example A3 (as 506.8 g of a 25.9 wt % solution of ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate (131.3 g) in MeOH) was added, followed by a methanol rinse (37 g). The mixture was heated to 50° C. under an atmosphere of hydrogen (40 psi) for 4 hours. The mixture was filtered through Hyflo® Filter Aid and rinsed with 200 mL of MeOH to provide a solution containing 78.9 g of the title compound.
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Synthesis routes and methods II

Procedure details

21.2 g (77.3 mmol) of ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate in 400 ml of ethanol are hydrogenated at 100° C. and 100 bar on 3 g of palladium-active carbon (10% Pd). The catalyst is filtered off, the filtrate is concentrated and the residue is distilled.
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Synthesis routes and methods III

Procedure details

5% Palladium hydroxide on activated carbon (13.9 g, 50% w/w in water) was added to a pressure reactor. The product of Example A3 (as 506.8 g of a 25.9 wt % solution of ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate (131.3 g) in MeOH) was added, followed by a methanol rinse (37 g). The mixture was heated to 50° C. under an atmosphere of hydrogen (40 psi) for 4 hours. The mixture was filtered through Hyflo® Filter Aid and rinsed with 200 mL of MeOH to provide a solution containing 78.9 g of the title compound.
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0 (± 1) mol
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reactant
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131.3 g
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13.9 g
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